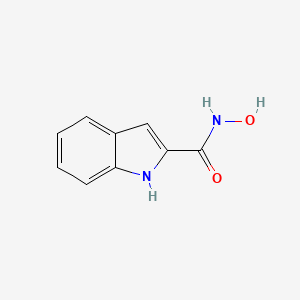

N-Hydroxy-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(11-13)8-5-6-3-1-2-4-7(6)10-8/h1-5,10,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYOEKUUIVLDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212825 | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63408-86-6 | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063408866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N Hydroxy 1h Indole 2 Carboxamide and Its Analogues

Established Synthetic Pathways to N-Hydroxy-1H-indole-2-carboxamide

The formation of the N-hydroxyindole core is a critical step in the synthesis of this compound. One established method involves the annulation of C-nitrosoaromatics with conjugated terminal alkynones, which provides a regioselective and atom-economical route to 3-aroyl-1-hydroxy-1H-indoles. unito.it For instance, the reaction between nitrosoarenes and arylalkynones can yield various substituted N-hydroxyindoles. unito.it A study demonstrated that reacting substituted nitrosoarenes with different arylalkynones resulted in moderate to excellent yields of the corresponding indole (B1671886) compounds, with only 3-substituted regioisomers being isolated. unito.it

Another synthetic approach involves the treatment of specific substrates with nucleophiles in the presence of tin(II) chloride dihydrate (SnCl₂ · 2H₂O) to yield 1-hydroxyindole-2-carboxylates. researchgate.net Mechanistic studies suggest that for certain nucleophiles, like thiols, the reaction proceeds through a 1,4-addition followed by a reduction/condensation pathway. researchgate.net Furthermore, N-alkoxyindoles can be synthesized from 2-nitrostyrenes using a base-mediated approach, and subsequent treatment with specific electrophiles can yield N-methoxy, N-tosyloxy, or N-acetoxyindoles. researchgate.net

The synthesis of 5,6-dihydroxy-1H-indole-2-carboxylic acid (DHICA), a related indole derivative, has been achieved by the oxidation of L-DOPA under anaerobic conditions using potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) and potassium bicarbonate (KHCO₃), followed by quenching with sodium metabisulfite. chemicalbook.com This highlights the diverse strategies available for constructing functionalized indole cores.

Methodologies for Structural Diversification of Indole-2-carboxamide Scaffolds

Once the indole-2-carboxylic acid or its N-hydroxy analogue is formed, further structural diversification can be achieved through various chemical modifications. These include forming the amide bond, functionalizing the indole ring, and altering the substituent on the carboxamide nitrogen.

The formation of the amide linkage is a fundamental step in synthesizing indole-2-carboxamides. This is typically achieved by coupling an indole-2-carboxylic acid with a primary or secondary amine using a suitable coupling agent. A variety of coupling reagents have been successfully employed, demonstrating the versatility of this reaction.

Commonly used methods include:

EDC/HOBt: The use of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) is a widely reported method for coupling indole-2-carboxylic acids with various amines. nih.gov

BOP Reagent: Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is another effective coupling agent, often used with a base such as DIPEA in a solvent like dichloromethane (B109758) (DCM). nih.govmdpi.com

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid, facilitating its reaction with an amine, such as a substituted benzyl (B1604629) hydrazine. mdpi.com

Thionyl Chloride: An alternative two-step procedure involves the initial conversion of the indole-2-carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂), followed by the addition of the amine in the presence of a base like triethylamine (B128534) (TEA). researchgate.net

The choice of coupling agent and reaction conditions can be tailored based on the specific substrates being used. The following table summarizes various amide bond formation reactions used in the synthesis of indole-2-carboxamide analogues.

| Indole-2-carboxylic Acid Derivative | Amine | Coupling Reagents | Solvent | Yield (%) | Reference |

| Indole-2-carboxylic acids | Various amines | EDC·HCl, HOBt, DIPEA | CH₂Cl₂ or DMF | 10–76 | nih.gov |

| 3-Methylindole-2-carboxylic acids | Various amines | BOP, DIPEA | DCM | Not Specified | nih.gov |

| Indole-2-carboxylic acid | Substituted benzyl hydrazines | EDCI | CH₂Cl₂ | 25-35 | mdpi.com |

| Indole-2-carboxylic acids | 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine | BOP, DIPEA | DCM | 74-75 | mdpi.com |

| 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | N-[2-(4-Aminophenyl)ethyl]-3-ethyl-5-chloro-1H-indole-2-carboxamide | Acetyl chloride, Triethylamine | THF | 59 | nih.gov |

Modifying the indole ring itself is a key strategy for creating a diverse library of analogues. Substituents can be introduced at various positions on both the pyrrole (B145914) and benzene (B151609) rings of the indole scaffold.

C3-Position: The C3 position of the indole ring is often targeted for functionalization. Friedel-Crafts acylation of indole-2-carboxylates can introduce acyl groups at this position. clockss.orgacs.org For example, reacting ethyl 5-chloroindole-2-carboxylate with various acyl chlorides leads to the corresponding 3-acyl derivatives. acs.org These acyl groups can be further reduced to alkyl groups using reagents like triethylsilane in trifluoroacetic acid. nih.gov The Vilsmeier-Haack reaction offers a method to introduce a formyl group at the C3 position, which can then be reduced to a hydroxymethyl group. nih.gov

Benzene Ring (Positions 4, 5, 6, and 7): Substituents on the benzene portion of the indole ring significantly influence the properties of the molecule. Halogenation is a common modification, with chloro and bromo groups being introduced at positions like C5 and C6. nih.gov The Hemetsberger–Knittel synthesis provides a route to indoles with various substituents on the phenyl ring by starting with a substituted benzaldehyde. acs.org Friedel-Crafts acylation can also lead to substitution at the 5- and 7-positions, depending on the reaction conditions. clockss.org

The following table provides examples of reactions used to functionalize the indole ring.

| Starting Material | Reagents and Conditions | Position(s) Functionalized | Product Type | Reference |

| Ethyl 5-chloroindole-2-carboxylate | Acyl chlorides, AlCl₃ | C3 | 3-Acyl-indole-2-carboxylate | acs.org |

| Indole-2-carboxylates | Chloroacetyl chloride, Lewis catalyst | C5, C7 | 5- and 7-Acyl derivatives | clockss.org |

| 5-Chloro-N-phenethyl-1H-indole-2-carboxamide | Vilsmeier-Haack (POCl₃, DMF) | C3 | 3-Formyl-indole-2-carboxamide | nih.gov |

| 2-Aryl-1H-indoles | α-Cl ketones, Rh(III) catalyst, Base | C3 | 3-Alkylated indoles | acs.org |

Synthetic strategies often involve coupling the indole-2-carboxylic acid with a diverse range of primary and secondary amines. For example, analogues have been prepared with N-phenethyl tails bearing different para-substituents, such as dimethylamino, morpholin-4-yl, and piperidin-1-yl groups. nih.gov Other modifications include the introduction of N-benzyl groups, which can also be substituted on the phenyl ring. mdpi.com The use of amino acids as the amine component leads to peptidomimetic structures. arkat-usa.org Furthermore, extending the linker between the indole scaffold and a terminal group, for instance by introducing a piperazine (B1678402) fragment, has also been explored. nih.gov The synthesis of N-substituted 1H-indole-2-carbohydrazides has been accomplished by coupling indole-2-carboxylic acid with various benzyl hydrazines. mdpi.com

Research has shown that systematic modifications of this N-substituent are crucial for exploring the structure-activity relationships of these compounds. nih.gov

Molecular Mechanisms of Action and Biological Activities of N Hydroxy 1h Indole 2 Carboxamide Derivatives

Enzyme Inhibition Profiles

N-Hydroxy-1H-indole-2-carboxamide derivatives have demonstrated inhibitory activity against a diverse array of enzymes, highlighting their potential as versatile therapeutic agents. The following sections detail the specific enzyme families and isoforms targeted by these compounds.

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have emerged as potent inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. Altered HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer drugs.

| Compound | Total HDAC Inhibition | In Vitro Antiproliferative Activity | Notes |

| 17a | Moderate | Potent | Showed sustained histone H4 acetylation. nih.gov |

| 17c | Comparable to SAHA | Comparable to SAHA | N/A |

| 17g | Comparable to SAHA | Comparable to SAHA | N/A |

| 17h | Superior to SAHA | Superior to SAHA | N/A |

| 17j | Comparable to SAHA | Comparable to SAHA | N/A |

| 17k | Comparable to SAHA | Comparable to SAHA | N/A |

Lactate (B86563) Dehydrogenase (LDH) Isoform-Specific Inhibition

N-hydroxyindole-2-carboxylate (NHI) derivatives have been identified as a significant class of inhibitors targeting lactate dehydrogenase A (LDH-A), an enzyme that is often upregulated in cancer cells and plays a key role in anaerobic glycolysis.

| Compound | Target | Inhibition Potency | Key Findings |

| NHI-1 | LDH-A | Low micromolar range | A representative N-hydroxyindole-2-carboxylate LDH-A inhibitor. nih.gov |

| NHI-2 | LDH-A | Efficient anti-glycolytic agent | Methyl ester form showed optimal cell-based activity. nih.govnih.gov |

Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), BRAFV600E, and Cyclin-Dependent Kinase 2 (CDK2)

This compound and its related indole-2-carboxamide derivatives have shown significant potential as inhibitors of various protein kinases that are critical in cancer cell proliferation, survival, and angiogenesis.

EGFR and CDK2 Inhibition: A series of 5-substituted-3-ethylindole-2-carboxamides were designed as dual EGFR and CDK2 inhibitors. rsc.orgresearchgate.net Compounds 5g, 5i, and 5j demonstrated potent antiproliferative activity with GI50 values of 55 nM, 49 nM, and 37 nM, respectively. rsc.orgresearchgate.net The most potent of these, compounds 5c, 5g, 5i, and 5j , also showed significant EGFR inhibition with IC50 values ranging from 85 nM to 124 nM. rsc.orgresearchgate.net Furthermore, compounds 5c and 5g were found to inhibit CDK2 with IC50 values of 46 ± 05 nM and 33 ± 04 nM, respectively. rsc.orgresearchgate.net Another study on indole-2-carboxamide derivatives identified compound 13 as having high potency against HCT116 and MDA231 cancer cell lines with IC50 values of 19 and 15 µM, respectively, through PI3Kα/EGFR inhibition. researchgate.net

VEGFR-2 Inhibition: Indole-2-carboxamide derivatives have also been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis. One study reported a series of indole-containing compounds with mild VEGFR-2 inhibitory properties, with compound 49e being the most considerable agent with an IC50 of 1.10 ± 0.08 nM against VEGFR-2. nih.gov Another study focused on a new 1H-indole derivative, compound 7 , which demonstrated better in vitro inhibitory potential against VEGFR-2 than the standard drug sorafenib, with an IC50 value of 25 nM. mdpi.com A separate set of indole-2-carboxamide derivatives showed good VEGFR-2 inhibitory activity, with compounds Ve and Vg being the most potent with IC50 values of 1.10 nM and 1.60 nM, respectively. nih.gov

BRAFV600E Inhibition: A set of indole-based derivatives were tested for their inhibitory activity against BRAFV600E, a mutated protein kinase found in some cancers. nih.gov The tested compounds showed IC50 values ranging from 77 nM to 107 nM. nih.gov

| Compound | Target(s) | IC50 / GI50 | Reference |

| 5g | EGFR, CDK2 | GI50 = 55 nM; CDK2 IC50 = 33 ± 04 nM | rsc.orgresearchgate.net |

| 5i | EGFR | GI50 = 49 nM | rsc.orgresearchgate.net |

| 5j | EGFR | GI50 = 37 nM | rsc.orgresearchgate.net |

| 5c | EGFR, CDK2 | CDK2 IC50 = 46 ± 05 nM | rsc.orgresearchgate.net |

| 13 | PI3Kα/EGFR | HCT116 IC50 = 19 µM; MDA231 IC50 = 15 µM | researchgate.net |

| 49e | VEGFR-2 | IC50 = 1.10 ± 0.08 nM | nih.gov |

| 7 | VEGFR-2 | IC50 = 25 nM | mdpi.com |

| Va | EGFR, BRAFV600E | EGFR IC50 = 71 ± 06 nM; BRAFV600E IC50 = 77-107 nM | nih.gov |

| Ve | VEGFR-2 | IC50 = 1.10 nM | nih.gov |

| Vg | VEGFR-2 | IC50 = 1.60 nM | nih.gov |

Monoamine Oxidase (MAO) Inhibition

Derivatives of indole-2-carboxamide have been explored as inhibitors of monoamine oxidases (MAOs), enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.govwikipedia.org Inhibition of MAOs, particularly MAO-B, is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.gov

Two new series of N-substituted indole-based analogs were synthesized and evaluated as potential MAO-B inhibitors. nih.govresearchgate.net Compounds 4b and 4e showed higher inhibitory activities against MAO-B with IC50 values of 1.65 and 0.78 µM, respectively, and also exhibited better selectivity indices compared to the known MAO-B inhibitor rasagiline. nih.govresearchgate.net Kinetic studies revealed that the most potent derivative, 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) , acts as a competitive inhibitor of MAO-B with a Ki of 94.52 nM. nih.govresearchgate.net

| Compound | Target | IC50 | Ki | Selectivity Index (SI) |

| 4b | MAO-B | 1.65 µM | - | > 60 |

| 4e | MAO-B | 0.78 µM | 94.52 nM | > 120 |

Inhibition of Other Enzymatic Targets

The versatility of the this compound scaffold extends to the inhibition of other enzymes implicated in various diseases.

Fructose-1,6-bisphosphatase (FBPase): A series of novel indole (B1671886) derivatives were designed as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis and a target for type 2 diabetes treatment. doi.orgnih.gov The most potent compound, 14c , exhibited an IC50 value of 0.10 µM against human FBPase. doi.org Another study identified novel FBPase inhibitors with an N-acylsulfonamide moiety on the indole-2-carboxylic acid scaffold, with compounds 22f and 22g showing IC50s in the submicromolar range. nih.govfigshare.com A further series of N-arylsulfonyl-indole-2-carboxamide derivatives were also identified as potent FBPase inhibitors. nih.gov

Acetylcholinesterase (AChE): The indole nucleus is a known pharmacophore for developing acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov While the provided results highlight the potential of indole derivatives in general for AChE inhibition, specific data on this compound derivatives is not detailed.

NS3 Protease and Plasminogen Activator Inhibitor-1 (PAI-1): The search results did not yield specific information on the inhibition of NS3 Protease or PAI-1 by this compound derivatives.

| Compound | Target | IC50 | Reference |

| 14c | FBPase | 0.10 µM | doi.org |

| 22f | FBPase | Submicromolar | nih.govfigshare.com |

| 22g | FBPase | Submicromolar | nih.govfigshare.com |

Receptor Ligand Interactions

This compound and its derivatives have demonstrated a range of interactions with various receptors, indicating their potential as modulators of key physiological pathways.

Derivatives of indole-2-carboxamide have been identified as allosteric modulators of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) involved in processes such as pain, appetite, and drug addiction. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing for a more nuanced regulation of receptor activity. nih.gov

One of the pioneering allosteric modulators for the CB1 receptor is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). nih.gov Research into the structure-activity relationship (SAR) of indole-2-carboxamides has revealed several key features for effective allosteric modulation of CB1. nih.govresearchgate.net These include the necessity of the carboxamide group, the presence of an electron-withdrawing group at the C5 position of the indole ring, a specific length of the alkyl chain at the C3 position, the length of the linker connecting the amide to the phenyl ring, and the nature of the amino substituent on the phenyl ring. nih.govresearchgate.net

For instance, studies have shown that indole-2-carboxamides with shorter alkyl groups at the C3 position can influence the binding of orthosteric ligands. researchgate.net Further optimization led to the identification of 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, which exhibited a high binding affinity and significant binding cooperativity. nih.gov

Notably, some indole-2-carboxamide derivatives display biased signaling. While they can enhance the binding of agonists like CP55,940, they may also exhibit negative modulatory effects on G-protein coupling. nih.gov For example, 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) has been shown to induce β-arrestin-mediated downstream activation of the extracellular signal-regulated kinase (ERK) pathway, highlighting its potential to selectively regulate specific signaling cascades of the CB1 receptor. nih.gov

Table 1: Examples of Indole-2-Carboxamide Derivatives as CB1 Allosteric Modulators

| Compound Name | Key Structural Features | Observed Effects | Reference |

|---|---|---|---|

| 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) | Prototypical indole-2-carboxamide allosteric modulator. | Augments agonist binding. | nih.gov |

| 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) | 3-pentyl group. | Strong positive cooperativity for agonist binding; biased signaling via β-arrestin. | nih.gov |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 3-propyl group and dimethylamino substituent. | Potent allosteric modulator with high binding affinity and cooperativity. | nih.gov |

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a key player in pain and inflammation. mdpi.comnih.gov Derivatives of indole-2-carboxamide have been investigated as novel agonists for this receptor. mdpi.com The indole-2-carboxylic acid scaffold was chosen for its semi-rigid structure, where the carboxylic group is directly attached to the heteroaromatic nucleus. mdpi.com

A series of N-substituted indole-2-carboxamides were synthesized and evaluated for their ability to modulate TRPV1. For example, N-(4-Hydroxyphenyl)-1H-indole-2-carboxamide and N-Benzyl-1H-indole-2-carboxamide were prepared from 1H-indole-2-carboxylic acid. mdpi.com The aim of these studies was to identify new TRPV1 agonists with improved properties, focusing on their efficacy, potency (EC50), and desensitization (IC50) characteristics. mdpi.com

The activation of TRPV1 by agonists can lead to a desensitization of the channel, which is a mechanism being explored for the treatment of pain. mdpi.com The development of selective TRPV1 agonists from the indole-2-carboxamide class offers a promising avenue for novel analgesic and anti-inflammatory agents. mdpi.com

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission and synaptic plasticity. nih.govnih.gov The activity of the NMDA receptor is potentiated by glycine (B1666218), which binds to an allosteric site. nih.gov Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist at this glycine binding site. nih.gov

By competitively inhibiting the potentiation by glycine, I2CA can effectively modulate NMDA receptor activity. nih.gov In environments with low glycine concentrations, I2CA has been shown to completely block the response to NMDA, suggesting that NMDA binding alone is not sufficient to activate the channel. nih.gov This antagonistic action at the glycine site makes indole-2-carboxylic acid and its derivatives valuable tools for studying the role of glycine in NMDA receptor function and its implications in conditions like excitotoxicity. nih.gov

While direct evidence for this compound derivatives as histamine-3 receptor (H3R) inverse agonists is not extensively documented in the provided context, the broader class of indole-containing compounds has been explored for activity at various receptors. H3R inverse agonists are of interest for their potential to treat a range of central nervous system disorders, including Alzheimer's disease, ADHD, and schizophrenia, by enhancing the release of several neurotransmitters. nih.govnih.gov

The therapeutic potential of H3R inverse agonism lies in its ability to modulate cognitive and motor processes. nih.gov For instance, the H3R inverse agonist SAR-152954 has been shown to reverse deficits in long-term potentiation, a form of synaptic plasticity crucial for learning and memory. nih.gov Given the diverse pharmacological profile of indole derivatives, future research may explore the potential of this compound derivatives to act as H3R inverse agonists.

Anti-proliferative and Apoptotic Mechanisms in Cancer Biology

Derivatives of this compound have demonstrated significant antiproliferative activity against various human cancer cell lines. lookchem.comnih.govnih.govmdpi.com The indole nucleus is a prevalent scaffold in numerous bioactive compounds, including anticancer agents. nih.gov

Several studies have synthesized and evaluated series of indole-2-carboxylate (B1230498) and indole-2-carboxamide derivatives for their cytotoxic effects. For example, compounds 6e and 9l from one study showed potent antiproliferative activity against a panel of cancer cell lines, with IC50 values in the low micromolar range. lookchem.com Their activity was found to be superior to the positive control drug etoposide. lookchem.com Structure-activity relationship studies indicated that the presence of an amino group at the 6-position of the indole ring was crucial for the observed antiproliferative effects. lookchem.com

In another study, a series of indole-aryl amide derivatives were tested against cell lines such as HT29 (colon cancer), HeLa (cervical cancer), MCF7 (breast cancer), PC-3 (prostate cancer), and Jurkat J6 (T-cell leukemia). nih.gov Some of these compounds exhibited good activity, with one derivative showing noteworthy selectivity towards HT29 cells while not affecting healthy human intestinal cells. nih.gov This compound was found to induce cell cycle arrest in the G1 phase and promote apoptosis in the cancer cells. nih.gov

Furthermore, certain 1-hydroxyindole-2-carboxylates have shown strong antiproliferative activities in HCT116 (colon cancer) and A2058 (melanoma) cancer cells, suggesting their potential as lead compounds for the development of new anticancer agents. epa.gov Another class of indole-2-carboxamides demonstrated potent antiproliferative activity with GI50 values in the nanomolar range against four different human cancer cell lines, with one compound being more potent than the reference drug erlotinib. nih.gov

A different set of indole-based compounds, synthesized from 1H-indole-2-carboxylic acid or 5-methoxy-1H-indole-2-carboxylic acid, also showed moderate to high cytotoxicity against MCF-7, A549 (lung cancer), and HCT116 cell lines. mdpi.com One particular compound from this series was significantly more active than the reference drug Staurosporine. mdpi.com

Table 2: Antiproliferative Activity of Selected Indole-2-Carboxamide Derivatives

| Compound | Cancer Cell Line(s) | IC50/GI50 Values | Key Findings | Reference |

|---|---|---|---|---|

| Compound 6e | HepG2, A549, MCF7 | 3.78 ± 0.58 to 14.50 ± 1.18 µM | More potent than etoposide. Amino group at 6-position is crucial. | lookchem.com |

| Compound 9l | HepG2, A549, MCF7 | 3.78 ± 0.58 to 24.08 ± 1.76 µM | Potent antiproliferative activity. | lookchem.com |

| Compound 5 | HT29 | Low µM range | Selective toxicity towards colon cancer cells; induces G1 arrest and apoptosis. | nih.gov |

| Compound Va | Four human cancer cell lines | 26 nM | More potent than erlotinib. | nih.gov |

| Compound 4e | MCF-7, HCT116, A549 | 0.57, 1.95, and 3.49 µM, respectively | More active than Staurosporine. | mdpi.com |

Induction of Apoptosis Pathways (Caspases, Cytochrome C Release, Bax/Bcl2 Modulation, p53 Pathway Activation)

This compound derivatives have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Their mechanism of action often involves the intrinsic apoptotic pathway, which is regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins.

Key to this process is the modulation of the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. Indole derivatives can suppress the expression of Bcl-2. mdpi.com This suppression shifts the balance in favor of pro-apoptotic proteins like Bax. The activation of Bax is a critical step, often dependent on the tumor suppressor protein p53, which can be activated by cellular stress such as DNA damage. nih.govnih.gov

Once activated, Bax translocates to the mitochondria, leading to increased mitochondrial permeability and the subsequent release of cytochrome C into the cytoplasm. nih.govnih.gov Research on specific indole-2-carboxamide derivatives has demonstrated their ability to significantly increase cytochrome C levels in cancer cell lines. nih.gov For instance, in an MCF-7 human breast cancer cell line, certain derivatives increased cytochrome C levels by as much as 16-fold compared to untreated cells, providing strong evidence for the activation of the intrinsic apoptotic pathway. nih.gov

The release of cytochrome C triggers the activation of a cascade of enzymes known as caspases. This cascade is the execution phase of apoptosis. The process converges on the activation of caspase-3, which is responsible for the cleavage of various cellular proteins, ultimately leading to the dismantling of the cell. nih.gov The ability of indole derivatives to decrease Bcl-2 protein levels has been shown to markedly increase caspase activity and subsequent apoptosis. nih.gov

Table 1: Effect of Indole-2-Carboxamide Derivatives on Apoptosis Markers in MCF-7 Cells

| Compound | Fold Increase in Cytochrome C Level vs. Control |

|---|---|

| Derivative 5d | 14 |

| Derivative 5e | 16 |

| Derivative 5h | 13 |

Data sourced from a study on the apoptotic antiproliferative activity of indole-2-carboxamide derivatives. nih.gov

Impact on Tumor Angiogenesis and Metastatic Processes

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing essential oxygen and nutrients. nih.gov It is also a key component of metastasis, the spread of cancer to distant organs. nih.gov this compound and its related structures have demonstrated significant anti-angiogenic properties.

The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are primary drivers of angiogenesis. nih.gov The activation of VEGFR-2, in particular, is associated with tumor angiogenesis and a poor prognosis in cancer patients. nih.gov Studies have shown that certain indole derivatives can inhibit the formation of new blood vessels, and this activity is linked to the inhibition of VEGFR-2. pensoft.net Some indole-based compounds have been identified as multi-target agents, inhibiting not only VEGFR-2 but also other kinases involved in tumor progression, such as the epidermal growth factor receptor (EGFR). nih.gov

In ex vivo models, such as the rat aorta ring assay, indole carbothioamide derivatives have been shown to inhibit blood vessel sprouting in a dose-dependent manner. nih.govpensoft.net For example, one 5-bromoindole (B119039) carbothioamide derivative exhibited an IC50 value of 56.9 µg/mL for the inhibition of blood vessel growth. nih.gov Another derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide, also showed potent, dose-dependent inhibition of micro-vessel sprouting with an IC50 of 13.42 μg/ml. pensoft.net This anti-angiogenic effect is often correlated with the compounds' antiproliferative effects on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). nih.govpensoft.net

Antimicrobial and Antiviral Activities

Anti-Mycobacterial Efficacy and Mycolic Acid Biosynthesis Pathway Inhibition (e.g., MmpL3)

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains. nih.govrsc.org Indole-2-carboxamides have emerged as a promising class of anti-mycobacterial agents with a novel mechanism of action. nih.govnih.gov

These compounds primarily target the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter protein. rsc.orgnih.gov MmpL3 is responsible for exporting mycolic acids, in the form of trehalose (B1683222) monomycolate (TMM), from the bacterial cytoplasm to the cell wall, a critical step in the formation of the unique and protective mycobacterial outer membrane. nih.gov By inhibiting MmpL3, indole-2-carboxamides prevent the assembly of the cell wall, leading to bacterial death. nih.gov

Structure-activity relationship (SAR) studies have led to the development of highly potent analogs. For example, a 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide was identified with excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, with a minimum inhibitory concentration (MIC) as low as 0.012 μM. nih.govjohnshopkins.edu Research has focused on modifying the indole-2-carboxamide scaffold to improve potency and physicochemical properties, leading to the identification of lead compounds with significant in vivo efficacy. nih.govnih.govjohnshopkins.edu

Table 2: Anti-Mycobacterial Activity of a Lead Indole-2-Carboxamide Analog

| Compound | Target | Organism | MIC |

|---|---|---|---|

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | MmpL3 | M. tuberculosis (drug-sensitive) | 0.012 µM |

Data sourced from a study on indole-2-carboxamide-based MmpL3 inhibitors. nih.govjohnshopkins.edu

Broad-Spectrum Antimicrobial Effects Against Bacterial Pathogens

Beyond their specific efficacy against mycobacteria, derivatives of indole-2-carboxamide have demonstrated a broader spectrum of antimicrobial activity against various bacterial and fungal pathogens. researchgate.netnih.govfabad.org.tr

Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria. For instance, certain ester and amide derivatives of indole-2-carboxylic acid have been synthesized and tested for their antimicrobial properties. researchgate.netfabad.org.tr One N-cyclopropyl-1H-indole-2-carboxamide derivative was found to be the most active against Enterococcus faecalis. researchgate.net Other research has shown that methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates exhibit potent antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria, in some cases exceeding the activity of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold. nih.gov

The antifungal activity of these compounds has also been noted. Several derivatives showed significant activity against Candida albicans, a common human fungal pathogen, with MIC values as low as 8 μg/mL. researchgate.net The broad-spectrum nature of these compounds suggests that the indole scaffold is a versatile platform for the development of new antimicrobial agents. nih.govfabad.org.tr

Antiviral Efficacy (e.g., against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV))

The indole nucleus is a key structural motif in the development of antiviral agents, with derivatives showing activity against significant human pathogens like Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). researchgate.net Co-infection with HIV and HCV presents a serious global health challenge, accelerating liver disease progression. youtube.com

In the context of HIV, indole-2-carboxylic acid derivatives have been developed as novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Integrase is a crucial viral enzyme for replication, and INSTIs are an important class of antiretroviral drugs. Through molecular docking and structural modifications, a potent derivative, compound 20a, was developed that inhibited the strand transfer activity of integrase with an IC50 of 0.13 μM. nih.gov

For HCV, the antiviral mechanisms of indole-related compounds can be multifaceted. The enzyme indoleamine-2,3-dioxygenase 1 (IDO1), which catabolizes tryptophan, has been shown to play a dual role in HCV infection. nih.gov Its expression is stimulated by HCV infection and appears to function as an interferon-mediated anti-HCV effector, limiting viral replication. nih.gov At the same time, it has immunoregulatory effects. nih.gov Furthermore, other novel indole-2-carboxamide compounds have been identified as potent broad-spectrum antivirals that are active against a range of RNA viruses, including members of the family that HCV belongs to (Flaviviridae), by targeting host factors involved in cap-dependent translation. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound possess significant anti-inflammatory and immunomodulatory properties, acting through various molecular pathways to regulate immune responses.

The anti-inflammatory effects are often linked to the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. For example, Indoximod, an indole derivative, has been shown to exert anti-inflammatory effects in a model of acute colitis by downregulating Toll-like receptor 4 (TLR4) signaling and reducing levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). mdpi.com Polyphenolic compounds, a broad class that includes some indole structures, are known to regulate immunity by inactivating Nuclear Factor-kappa B (NF-κB), a central transcription factor in the inflammatory response. mdpi.com

The immunomodulatory activity of these compounds involves influencing the function of various immune cells. Certain S- and N-alkylated indolyloxadiazoles, derived from the indole structure, have been shown to suppress T-cell proliferation. researchgate.net This suggests a potential role in managing autoimmune conditions where T-cells are overactive. Similarly, other carboxamide derivatives have been found to reduce the proliferation of peripheral blood mononuclear cells and down-regulate T-cell activation markers by interfering with signaling proteins like NF-κB, ERK, and Akt. nih.gov Furthermore, some indole-2-carboxamides have been observed to improve immune responses during infections, such as those caused by Mycobacterium tuberculosis, by modulating cytokine production in both healthy and immunocompromised individuals. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bcl-2 |

| Bax |

| p53 |

| Cytochrome C |

| Caspase-3 |

| Vascular Endothelial Growth Factor (VEGF) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Epidermal Growth Factor Receptor (EGFR) |

| 5-bromoindole carbothioamide |

| 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide |

| Trehalose monomycolate (TMM) |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide |

| N-cyclopropyl-1H-indole-2-carboxamide |

| Ampicillin |

| Streptomycin |

| Indoleamine-2,3-dioxygenase 1 (IDO1) |

| Tryptophan |

| Indoximod (1-methyl-DL-tryptophan) |

| Tumor Necrosis Factor-alpha (TNF-α) |

Antioxidant Mechanisms and Modulation of Oxidative Stress

The role of indole-2-carboxamide derivatives as antioxidants and modulators of oxidative stress has been a subject of scientific investigation. While direct studies on this compound are limited, research on its structural analogues provides valuable insights into the potential antioxidant mechanisms. These mechanisms primarily involve the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.

A fundamental aspect of the antioxidant activity of indole derivatives is their ability to interact with and neutralize free radicals. This capacity is crucial in mitigating oxidative stress, a condition characterized by an imbalance between the production of ROS and the body's ability to counteract their harmful effects. Oxidative stress is implicated in the pathogenesis of numerous diseases.

Research has shown that various N-substituted indole-2- and 3-carboxamide derivatives possess significant antioxidant properties. researchgate.nettandfonline.com These compounds have been demonstrated to effectively scavenge superoxide (B77818) anions (O₂⁻) and inhibit lipid peroxidation, two key processes in oxidative cellular damage. researchgate.nettandfonline.com The antioxidant efficacy of these derivatives is often influenced by the nature and position of substituents on the indole ring and the carboxamide moiety. researchgate.nettandfonline.com

Free Radical Scavenging Activity

Studies have employed various methods to assess the free radical scavenging capabilities of indole-2-carboxamide derivatives. One such method involves the use of chemiluminescence and electron spin resonance (ESR) spin trapping to examine the reactivity of these compounds towards different ROS. nih.gov

In one study, a selection of ten indole-2 and 3-carboxamide derivatives were tested for their ability to scavenge superoxide radicals (O₂⁻), hydroxyl radicals (HO•), and singlet oxygen (¹O₂). nih.gov The results indicated that at a concentration of 0.5 mmol/L, these derivatives could inhibit the formation of the DMPO-OH radical adduct by 7% to 37% in the Fenton reaction system, which generates hydroxyl radicals. nih.gov Furthermore, at a concentration of 1 mmol/L, these compounds led to a 13-70% reduction in the chemiluminescence signal originating from a superoxide-generating system. nih.gov

Another study focusing on novel N-H and N-substituted indole-2- and 3-carboxamide derivatives reported a strong inhibitory effect on superoxide anion formation, with some compounds achieving 95-100% inhibition. researchgate.nettandfonline.com This highlights the potential of the indole-carboxamide scaffold in developing potent superoxide scavengers.

Table 1: Reactive Oxygen Species Scavenging Activity of Indole-2-Carboxamide Derivatives

| Derivative Type | Reactive Oxygen Species | Concentration | Inhibition/Scavenging Effect | Reference |

|---|---|---|---|---|

| Indole-2 and 3-carboxamides | Hydroxyl radical (HO•) | 0.5 mmol/L | 7-37% inhibition of DMPO-OH adduct formation | nih.gov |

| Indole-2 and 3-carboxamides | Superoxide anion (O₂⁻) | 1 mmol/L | 13-70% decrease in chemiluminescence | nih.gov |

| N-H and N-substituted indole-2- and 3-carboxamides | Superoxide anion (O₂⁻) | Not specified | 95-100% inhibition | researchgate.nettandfonline.com |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular membrane damage and the formation of mutagenic and carcinogenic byproducts. The ability of a compound to inhibit lipid peroxidation is a key indicator of its antioxidant potential.

Several studies have investigated the anti-lipid peroxidation activity of indole-2-carboxamide derivatives. In a study evaluating N-substituted indole amide derivatives, some compounds demonstrated a significant decrease in the level of malondialdehyde (MDA), a marker of lipid peroxidation, in rat liver microsomes. For instance, certain derivatives at a concentration of 10⁻⁴ M showed a reduction in lipid peroxidation comparable to or even exceeding that of α-tocopherol (Vitamin E), a well-known antioxidant.

A study on novel N-H and N-substituted indole-2- and 3-carboxamide derivatives found that specific compounds exhibited potent inhibition of lipid peroxidation, with inhibition rates ranging from 81% to 94%. researchgate.nettandfonline.com Interestingly, this study also highlighted the importance of substitution at the 1-position of the indole ring, as it caused significant differences in the observed anti-lipid peroxidation activity. researchgate.nettandfonline.com

Further research on a series of indole-2-carboxamide and cycloalkeno[1,2-b]indole derivatives identified several compounds that were 5 to 30 times more active than the reference drug probucol (B1678242) in inhibiting copper-induced peroxidation of human low-density lipoprotein (LDL). acs.orgnih.gov

Table 2: Inhibition of Lipid Peroxidation by Indole-2-Carboxamide Derivatives

| Derivative Type | Assay System | Concentration | Inhibition of Lipid Peroxidation | Reference |

|---|---|---|---|---|

| N-H and N-substituted indole-2- and 3-carboxamides | Not specified | Not specified | 81-94% | researchgate.nettandfonline.com |

| Indole-2-carboxamide and cycloalkeno[1,2-b]indole derivatives | Human LDL copper-induced peroxidation | Not specified | 5 to 30 times more active than probucol | acs.orgnih.gov |

Modulation of Oxidative Stress-Related Enzymes

Beyond direct radical scavenging, some indole derivatives can modulate the activity of enzymes involved in the oxidative stress response. One such enzyme is heme oxygenase (HO), which provides cytoprotection against oxidative stress. A study on a series of indole-2-carboxamide and 3-acetamide derivatives revealed that certain compounds could act as activators of HO. nih.gov For example, N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide was identified as the most potent activator of HO among the synthesized compounds. nih.gov This suggests an indirect antioxidant mechanism where these compounds enhance the cellular defense against oxidative damage.

Structure Activity Relationship Sar Studies of N Hydroxy 1h Indole 2 Carboxamide Analogues

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

The N-Hydroxy-1H-indole-2-carboxamide scaffold has been identified as a versatile pharmacophore for a range of biological targets, including enzymes and receptors. A key insight from SAR studies is the critical role of the indole-2-carboxamide moiety. For instance, in the context of inhibiting HIV-1, the presence of a 3-benzenesulfonyl group combined with the 2-carboxamide (B11827560) function on the indole (B1671886) ring was found to be essential for potent antiviral activity. nih.gov Shifting the carboxamide group to the 3-position or converting it to a 2-carboxy hydrazide significantly diminished this activity, highlighting the precise spatial arrangement required for interaction with the target. nih.gov

Furthermore, research on indolylarylsulfone derivatives has demonstrated that introducing specific nitrogen-containing substituents at the indole-2-carboxamide can lead to highly potent and broad-spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov This indicates that the carboxamide group serves as a crucial anchor for further functionalization to enhance potency and expand the activity profile against resistant viral strains.

Influence of Indole Ring Substitution on Activity and Selectivity

Modifications to the indole ring itself have profound effects on the biological activity and selectivity of this compound analogues.

Effects of C3-Position Substituents

The C3 position of the indole ring is a critical determinant of biological activity. In studies on cannabinoid receptor 1 (CB1) allosteric modulators, the size of the substituent at the C3 position significantly impacts potency. nih.gov It has been observed that smaller alkyl groups, such as methyl or even an unsubstituted hydrogen, are preferred over larger groups like ethyl for optimal CB1 inhibitory effect. nih.gov However, other research has shown that longer alkyl chains, up to nine carbons, at the C3 position can still retain activity. nih.gov This suggests that the nature of the biological target dictates the optimal size and properties of the C3 substituent.

The introduction of different functional groups at the C3 position can also dramatically alter the compound's properties. For example, indole derivatives with a dimethylamine (B145610) group at C3, as seen in gramine, can be readily substituted to create a diverse library of compounds with various biological activities, including antioxidant and antimicrobial effects. nih.gov The ability of the C3 substituent to stabilize the indolyl radical is a key factor in the antioxidant properties of these compounds. nih.gov

Effects of C5-Position Substituents

For antiproliferative activity, substitutions at the C5 position have yielded potent compounds. For instance, a 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide derivative demonstrated significant antiproliferative effects. nih.gov Further studies on 5-substituted-3-ethylindole-2-carboxamides have led to the discovery of dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2) with potent antiproliferative action. rsc.org Interestingly, a 5,7-dichloro substituted derivative showed lower potency than a corresponding 5-chloro derivative, suggesting that the position and number of halogen substituents are crucial. nih.gov

Role of the Carboxamide Moiety and N-Substituents in Bioactivity

The carboxamide moiety at the C2 position and the substituents on the amide nitrogen are fundamental to the bioactivity of this class of compounds. The carboxamide group is often involved in crucial hydrogen bonding interactions with biological targets. nih.gov The orientation of the amide carbonyl group relative to the indole NH can exist in either a cis or trans conformation, which can influence binding affinity. nih.gov

The nature of the N-substituent on the carboxamide is also a key determinant of activity. For instance, in a series of CB1 allosteric modulators, a phenethyl group attached to the amide nitrogen was found to be important for activity. nih.gov Specifically, a diethylamino group at the 4-position of this phenyl ring significantly enhanced potency. nih.gov Similarly, in the development of antiproliferative agents, the N-phenethyl carboxamide structure was found to be critical for activity. nih.gov Modifications to this N-phenethyl moiety, such as the introduction of morpholin-4-yl or 2-methylpyrrolidin-1-yl groups, have led to some of the most potent compounds in this class. nih.gov

Computational Chemistry and Molecular Modeling in N Hydroxy 1h Indole 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. ijaresm.com For the indole-2-carboxamide class, docking studies have been instrumental in elucidating binding mechanisms and guiding the design of new derivatives.

Researchers have employed molecular docking to investigate how indole-2-carboxamide derivatives interact with various biological targets. For instance, in studies of human liver glycogen (B147801) phosphorylase a (HLGPa), docking simulations using the Lamarckian Genetic Algorithm in AutoDock helped to identify the binding conformations of inhibitors within the active site. ijaresm.com These models revealed key hydrogen bonding interactions: the indole (B1671886) nitrogen with the backbone carbonyl of Glu190, the carboxamide nitrogen with the backbone carbonyl of Thr380, and a carbonyl group in a substituent with the side chain of Lys191. nih.gov

Similarly, docking has been applied to understand the interactions of indole-2-carboxamides with the androgen receptor (AR) and various kinases. nih.gov In a study targeting the allosteric site of the AR binding function 3 (BF3), docking was used in conjunction with pharmacophore modeling to identify novel 1H-indole-2-carboxamide inhibitors. This dual approach helps to overcome challenges in predicting binding poses in solvent-exposed pockets and to distinguish between true and false positives.

In the context of N-Hydroxy-1H-indole-2-carboxamide, docking simulations would be crucial for predicting how the N-hydroxyamide group orients itself within a target's active site. For metalloenzymes, docking could confirm the chelation of the metal ion (e.g., zinc) by the hydroxamate function, a critical interaction for inhibitory activity. A study on N-(Benzyloxy)-1H-Indole-2-Carboxamide derivatives used docking to explore binding modes in the ornithine decarboxylase protein, with results showing activities comparable to the standard drug Fluconazole. ijaresm.com This highlights how docking can effectively be used to predict the potential of new indole-2-carboxamide derivatives.

Table 1: Examples of Molecular Docking Studies on Indole-2-Carboxamide Derivatives

| Compound Class | Target Protein | Docking Software/Algorithm | Key Findings |

| Indole-2-carboxamides | Human Liver Glycogen Phosphorylase a (HLGPa) | AutoDock (Lamarckian Genetic Algorithm) | Identified key hydrogen bonds and demonstrated a consistent binding mode for a series of inhibitors. nih.govijaresm.com |

| 1H-Indole-2-carboxamides | Androgen Receptor (BF3 site) | Not specified | Used with pharmacophore modeling to discover potent inhibitors for an allosteric site. |

| N-(Benzyloxy)-1H-Indole-2-Carboxamides | Ornithine Decarboxylase | Not specified | Predicted good to moderate activity, comparable to Fluconazole. ijaresm.com |

| Indole-2-carboxamide hydrazinyl glyoxylamides | Staphylococcus aureus Tyrosyl-tRNA synthetase | MOE (Molecular Operating Environment) | Revealed the possible binding mode of the most active compounds within the enzyme's active site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov This method is invaluable for predicting the activity of novel compounds and for optimizing lead structures.

For indole-2-carboxamide derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. In the investigation of HLGPa inhibitors, researchers developed highly predictive 3D-QSAR models based on the binding conformations obtained from molecular docking. ijaresm.com The models yielded good statistical results (q² values of 0.697 for CoMFA and 0.622 for CoMSIA), indicating their robustness. ijaresm.com The contour maps generated from these analyses provide a visual guide for drug design, suggesting where steric bulk, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance inhibitory potency. nih.gov

Another study on N-Arylsulfonyl-Indole-2-Carboxamide derivatives as Fructose-1,6-Bisphosphatase inhibitors also utilized 3D-QSAR to reveal structure-activity relationships. The resulting models indicated that negatively charged or small substituents on the benzene (B151609) ring and positively charged or small substituents on the indole ring could improve activity.

For this compound, QSAR models could be developed to predict its activity against specific targets. By synthesizing and testing a series of related derivatives with modifications at various positions of the indole ring, a dataset could be generated to build a robust QSAR model. This model would then guide the synthesis of more potent analogues by predicting their activity before they are created in the lab.

Table 2: Parameters from a 3D-QSAR Study on Indole-2-Carboxamide HLGPa Inhibitors

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | Standard Error of Estimate (SEE) | F value |

| CoMFA | 0.697 | 0.957 | 0.186 | 134.4 |

| CoMSIA | 0.622 | 0.941 | 0.218 | 91.2 |

| Data derived from studies on HLGPa inhibitors. ijaresm.com |

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering insights into the stability of ligand-protein complexes, conformational changes, and the dynamics of molecular interactions.

In the study of N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors, MD simulations were performed to assess the stability of the binding between the inhibitors and the enzyme. The results, analyzed through root-mean-square deviation (RMSD) of the protein and ligand, indicated that the screened compounds could bind stably to the FBPase target in a dynamic environment, comparable to the native ligand.

MD simulations can be particularly useful for this compound to:

Assess the stability of the chelation complex between the N-hydroxyamide group and a metal ion in a metalloenzyme active site.

Investigate the role of water molecules in mediating interactions between the ligand and the protein.

Explore conformational changes in the protein upon ligand binding, which can be crucial for allosteric modulation.

Calculate binding free energies using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity compared to docking scores alone.

By simulating the dynamic behavior of the ligand-target complex, MD provides a more realistic view of the interactions that govern molecular recognition and biological activity.

In Silico Prediction of Biological Properties and Target Identification

Beyond studying interactions with known targets, computational methods are increasingly used to predict the biological properties of a compound and to identify potential new targets, a process often called "target fishing" or "reverse docking". nih.govmdpi.com

In silico target fishing strategies can be broadly categorized as ligand-based or structure-based. nih.gov

Ligand-based methods rely on the principle of molecular similarity, suggesting that a compound is likely to bind to the same targets as other known molecules with similar structures or properties (2D fingerprints, 3D shape). nih.gov

Structure-based methods involve docking a query molecule against a large library of protein structures to identify potential binding partners.

For a novel compound like this compound, these in silico screening methods could generate hypotheses about its mechanism of action by identifying a profile of potential protein targets. nih.gov This approach is valuable for drug repurposing and for understanding potential off-target effects. mdpi.com

Furthermore, numerous computational tools are available to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For this compound, these tools can predict key parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Early assessment of these properties is critical in the drug discovery process to filter out compounds with unfavorable pharmacokinetic profiles. A study on indole-3-carbaldehyde oxime derivatives, which also contain a hydroxyl group on the nitrogen, utilized such predictions to estimate properties like solubility and permeability. mdpi.com

Preclinical Investigations and Translational Research

In Vitro Pharmacological Profiling in Complex Disease Models

The initial stages of preclinical assessment for indole-2-carboxamide derivatives often involve in vitro pharmacological profiling using complex disease models. This approach allows for the evaluation of a compound's activity in a biologically relevant context. For instance, in the pursuit of new treatments for Chagas disease, caused by the protozoan Trypanosoma cruzi, a series of substituted indoles were identified through phenotypic screening. nih.gov These screenings utilized cell-based high-content screening (HCS) against the intracellular amastigote forms of T. cruzi. nih.gov Promising compounds from this class, such as certain indole-2-carboxamides, demonstrated low micromolar potency against Mycobacterium tuberculosis in other studies. nih.gov

In the context of cancer, a series of indole-based derivatives, specifically indole-2-carboxamides, were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov Several of these compounds exhibited significant antiproliferative effects, with GI50 values in the nanomolar range. nih.gov For example, one derivative, 5-chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide, and its analogs showed promising activity. nih.govmdpi.com

The following table summarizes the in vitro activity of selected indole-2-carboxamide derivatives in different disease models.

| Compound/Derivative | Disease Model | Assay Type | Key Findings |

| Substituted Indoles | Chagas Disease (T. cruzi) | Phenotypic High-Content Screening | Identified hits with moderate in vitro potency and good selectivity over host cells. nih.gov |

| Indole-2-carboxamide analog (1) | Tuberculosis (M. tuberculosis) | Phenotypic Screening | Low micromolar potency. nih.gov |

| Indole-2-carboxamide derivatives (Va-i) | Cancer (Human Cell Lines) | Antiproliferative Assay | GI50 values ranging from 26 nM to 86 nM. nih.gov |

Assessment of Compound Selectivity and Identification of Off-Target Effects

In the context of cancer therapeutics, indole-2-carboxamides have been designed as multi-target agents. For instance, certain derivatives were evaluated for their inhibitory activity against multiple kinases involved in cancer progression, such as EGFR, VEGFR-2, and BRAFV600E. nih.gov This multi-targeted approach can be beneficial, but also necessitates a thorough assessment of selectivity to minimize unintended off-target kinase inhibition.

Another class of indole-2-carboxamides has been identified as allosteric modulators of the cannabinoid type 1 receptor (CB1). acs.org Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for potent and selective modulation of this receptor, aiming to avoid off-target effects while achieving the desired therapeutic outcome. acs.org

Mechanism-Based Studies in Advanced Cell-Based Assays

Understanding the mechanism of action (MoA) of a compound is fundamental to its development. Advanced cell-based assays are instrumental in elucidating these mechanisms. For an indole-2-carboxamide derivative showing anti-Trypanosoma cruzi activity, the prioritized mechanism of action was identified as CYP51 inhibition. nih.govdndi.org However, further investigation led to the deprioritization of this mechanism for this specific series. nih.govdndi.org

In the field of oncology, research on indole-2-carboxamide derivatives has focused on their role as kinase inhibitors. Mechanistic studies have shown that a potent derivative, compound 19, acts as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1). nih.gov This compound was found to repress the phosphorylation of the ASK1-p38/JNK signaling pathways and suppress the overexpression of inflammatory cytokines in cellular models. nih.gov Similarly, other indole-2-carboxamides have been investigated for their ability to induce apoptosis in cancer cells, with studies assessing their effects on caspases and other apoptotic pathways. nih.gov

The use of advanced cell models, such as human induced pluripotent stem cells (iPSCs) and complex co-culture systems, provides a more physiologically relevant context for these mechanistic studies, bridging the gap between traditional cell lines and in vivo models. nuvisan.com

In Vivo Efficacy Studies in Relevant Animal Models of Disease

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step. Relevant animal models that mimic human diseases are employed for these studies. For the treatment of Chagas disease, an indole-2-carboxamide derivative was advanced to in vivo efficacy studies in both acute and chronic mouse models. nih.gov Despite challenges with its pharmacokinetic properties, the compound demonstrated a reduction in parasite load in these models. nih.gov Specifically, in the acute phase, the compound reduced peak parasitemia, and in the chronic phase, it also showed a reduction in parasitemia. nih.gov

In the context of tuberculosis, lead indole-2-carboxamide candidates demonstrated in vivo efficacy in rodent models. nih.gov For ulcerative colitis, a potent ASK1 inhibitor from the 1H-indole-2-carboxamide class showed therapeutic potential in animal models. nih.gov

The table below presents a summary of in vivo efficacy findings for indole-2-carboxamide derivatives.

| Compound/Derivative | Animal Model | Disease | Key Efficacy Findings |

| Indole-2-carboxamide (Compound 2) | Mouse Model | Chagas Disease (Acute) | Reduced peak parasitemia by 96.7%. nih.gov |

| Indole-2-carboxamide (Compound 2) | Mouse Model | Chagas Disease (Chronic) | Reduced parasitemia by 85.9%. nih.gov |

| Indole-2-carboxamide (Compounds 39 and 41) | Rodent Models | Tuberculosis | Demonstrated in vivo efficacy. nih.gov |

| ASK1 Inhibitor (Compound 19) | Animal Model | Ulcerative Colitis | Showed therapeutic potential. nih.gov |

Preclinical Pharmacokinetic and Safety Assessment

The preclinical phase involves a thorough assessment of a compound's pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes the drug—and its safety profile. For some indole-2-carboxamide derivatives developed for Chagas disease, limited plasma exposure was a significant hurdle. nih.govdndi.org Medicinal chemistry efforts to improve metabolic stability and solubility did not always lead to enhanced exposure. nih.gov This highlights the importance of early drug metabolism and pharmacokinetic (DMPK) studies.

In contrast, other indole-2-carboxamide candidates for tuberculosis, despite having low aqueous solubility, displayed favorable oral pharmacokinetic properties in rodents. nih.gov An exploratory 5-day tolerability study in mice for an anti-Chagas compound indicated that it was well-tolerated at the tested oral doses, with no mortality or significant signs of organ toxicity. nih.gov

These preclinical PK and safety data are crucial for determining the feasibility of a compound's progression to clinical trials and for establishing a safe starting dose in humans.

Therapeutic Prospects and Future Research Directions for N Hydroxy 1h Indole 2 Carboxamide

Potential as a Multi-Target Therapeutic Agent for Complex Diseases

The complexity of many chronic diseases, such as cancer, neurodegenerative disorders, and infectious diseases, often involves the dysregulation of multiple signaling pathways. This has led to a paradigm shift from the "one-target, one-drug" approach to the development of multi-target therapeutic agents that can simultaneously modulate several key proteins or pathways. The indole-2-carboxamide scaffold has demonstrated significant promise in this area.

Numerous studies have reported the design and synthesis of indole-2-carboxamide derivatives with dual or multi-targeting capabilities, particularly in the context of cancer therapy. For instance, novel 5-substituted-3-ethylindole-2-carboxamides have been developed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), both of which are crucial in cancer cell proliferation. rsc.org Certain derivatives in this class have shown potent antiproliferative activity against various cancer cell lines. rsc.org Other research has focused on creating indole-2-carboxamides that dually inhibit EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2), key drivers of tumor growth and angiogenesis. mdpi.com

Furthermore, some indole-2-carboxamide derivatives have exhibited inhibitory activity against both EGFR and BRAFV600E, a mutated protein implicated in several cancers. mdpi.com The ability to hit multiple oncogenic targets can potentially lead to enhanced efficacy and a reduced likelihood of drug resistance. The N-hydroxy group in N-Hydroxy-1H-indole-2-carboxamide could potentially contribute to this multi-target profile by forming unique hydrogen bonds or coordinating with metallic cofactors within the active sites of different enzymes.

Beyond cancer, the concept of multi-target therapy is relevant to other complex conditions. For example, compounds that can modulate multiple targets in the central nervous system could be beneficial for neurodegenerative diseases. The indole-2-carboxamide scaffold has been explored for its activity at cannabinoid receptors, which are implicated in a range of physiological processes. chemistryviews.orgnih.gov

Strategies for Combination Therapy with Existing Modalities

In addition to their potential as standalone multi-target agents, indole-2-carboxamides could be valuable components of combination therapy regimens. Combining drugs with different mechanisms of action is a cornerstone of treatment for many complex diseases, including cancer and infectious diseases, as it can lead to synergistic effects, reduced dosages, and a lower risk of resistance. nih.gov

A notable example of this strategy is the observed synergistic effect of an indole-2-carboxamide derivative with rifampin, a first-line antibiotic for tuberculosis. acs.org This finding suggests that this compound and its analogs could be developed as adjunct therapies to enhance the efficacy of existing anti-infective drugs.

In oncology, where combination therapies are standard, indole-2-carboxamides could be paired with conventional chemotherapeutics, targeted agents, or immunotherapies. For instance, a multi-target indole-2-carboxamide that inhibits EGFR and CDK2 could be combined with a drug that targets a different oncogenic pathway, potentially leading to a more profound and durable anti-tumor response. nih.govnih.gov The specific contribution of the N-hydroxy group in such combinations would be an interesting area for future investigation, as it might influence drug-drug interactions or cellular uptake mechanisms.

Design and Development of Novel Analogues with Enhanced Potency, Selectivity, and Efficacy

A significant body of research has been dedicated to the design and synthesis of novel indole-2-carboxamide analogues to optimize their therapeutic properties. These efforts have focused on modifying various positions of the indole (B1671886) scaffold to improve potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features that govern the biological activity of these compounds. For example, in the context of anti-mycobacterial activity, substitutions at the 4- and 6-positions of the indole ring, as well as the nature of the amide substituent, have been shown to significantly impact potency against Mycobacterium tuberculosis and other nontuberculous mycobacteria. nih.gov Some of these analogues target the essential MmpL3 transporter, a key protein in the mycobacterial cell wall synthesis. acs.orgnih.govasm.org

In the field of oncology, extensive SAR studies have led to the identification of indole-2-carboxamides with potent antiproliferative activity. mdpi.comnih.gov Modifications to the N1 position of the indole, as well as substitutions on the carboxamide side chain, have been explored to enhance activity against various cancer cell lines. yu.edu.jo For instance, the introduction of a phenethyl moiety at the amide nitrogen was found to be important for antiproliferative action in one study. nih.gov

The development of indole-2-carboxamides as antiviral agents has also seen significant progress. Analogues have been identified with broad-spectrum activity against a range of RNA viruses, including neurotropic alphaviruses. nih.gov Research in this area has focused on improving metabolic stability and brain penetration to enhance efficacy in vivo.

The N-hydroxy group of this compound offers a unique point for modification. It could be further derivatized to create prodrugs with improved bioavailability or targeted delivery. Moreover, its ability to chelate metal ions could be exploited in the design of inhibitors for metalloenzymes.

Challenges and Opportunities in the Translational Drug Development Pipeline

Despite the promising preclinical data for many indole-2-carboxamide derivatives, their translation into clinical use is not without its challenges. A significant hurdle in the development of this class of compounds is their often-unfavorable drug metabolism and pharmacokinetic (DMPK) properties. For example, a series of indole-2-carboxamides with promising activity against Trypanosoma cruzi, the parasite that causes Chagas disease, was discontinued (B1498344) due to poor metabolic stability and low plasma exposure in animal models. acs.org

Another challenge is the potential for off-target effects and toxicity. As with any new chemical entity, a thorough toxicological evaluation is necessary to ensure a sufficient therapeutic window. For compounds intended to treat central nervous system disorders, crossing the blood-brain barrier presents a major obstacle. Research on indole-2-carboxamide inhibitors of neurotropic alphaviruses has highlighted the need to overcome efflux by transporters like P-glycoprotein to achieve therapeutic concentrations in the brain.

However, these challenges also present opportunities for medicinal chemists. The extensive SAR data available for the indole-2-carboxamide scaffold can guide the design of new analogues with improved DMPK properties. Strategies such as introducing metabolic blockers, modifying lipophilicity, and designing prodrugs can be employed to enhance metabolic stability and bioavailability. The development of more predictive in vitro and in silico models can also help to identify and address potential liabilities early in the drug discovery process.

The opportunity also lies in the potential for repurposing existing indole-2-carboxamide derivatives for new indications. A compound that fails in one therapeutic area due to a specific liability might be suitable for another where the required pharmacokinetic profile is different.

Identification of Emerging Research Areas and Unexplored Therapeutic Applications

The versatility of the indole-2-carboxamide scaffold suggests that its therapeutic potential is far from being fully explored. Several emerging research areas hold promise for the future development of this class of compounds.

One of the most exciting new frontiers is their application as broad-spectrum antiviral agents. The discovery of indole-2-carboxamides with activity against a wide range of RNA viruses opens up possibilities for the development of new treatments for emerging infectious diseases. nih.gov The mechanism of action, which may involve targeting host factors rather than viral proteins, could offer a higher barrier to the development of resistance. nih.gov

The modulation of cannabinoid receptors by indole-2-carboxamides is another area of growing interest. chemistryviews.orgnih.gov These receptors are involved in a multitude of physiological processes, and allosteric modulators from this chemical class could offer a more nuanced approach to treating conditions such as pain, inflammation, and neurological disorders, potentially with fewer side effects than direct agonists or antagonists. nih.gov

Furthermore, the potential of indole-2-carboxamides in treating neurodegenerative diseases is an area that warrants further investigation. A preprint study has suggested a protective effect of an indole derivative on retinal ganglion cells, hinting at a potential role in conditions like glaucoma. biorxiv.org The N-hydroxy group in this compound could be particularly relevant in this context, as oxidative stress and metal dyshomeostasis are implicated in many neurodegenerative pathologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing N-Hydroxy-1H-indole-2-carboxamide derivatives?

- Methodology : The primary synthesis involves amide coupling (e.g., EDC·HCl/HOBt-mediated reactions) between indole-2-carboxylic acid derivatives and hydroxylamine or substituted amines. For example, Method A () uses DMF as a solvent with DIPEA as a base, followed by purification via TLC or column chromatography. Alternative routes include N-Boc deprotection (Method C, ) or direct coupling with activated esters (e.g., benzoyl chlorides in pyridine, Method B, ). Precursors like indole-2-carboxylic acid chloride can be prepared via oxalyl chloride/DMF in dichloromethane ( ).

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodology :

- 1H/13C NMR : Essential for confirming regiochemistry and detecting impurities. For instance, δ = 11.72 ppm (DMSO-d6) indicates an exchangeable indole NH proton ().

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C15H19N2O: 243.3, found: 243.3, ).

- HPLC : Ensures >95% purity, critical for biological assays ().

- Elemental analysis : Confirms stoichiometric ratios (e.g., C, 65.16%; H, 6.18%; N, 16.52%, ).

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in the synthesis of substituted indole-2-carboxamides?

- Methodology : Low yields (e.g., 30% for compound 11b, ) often arise from steric hindrance or poor nucleophile reactivity. Strategies include:

- Adjusting stoichiometry (e.g., excess amine for amide coupling, ).

- Using high-boiling solvents (e.g., DMF at 100–150°C, ) to enhance reaction rates.

- Employing microwave-assisted synthesis to reduce reaction time (not explicitly mentioned in evidence but inferred from best practices).

Q. How can structural data contradictions (e.g., NMR shifts) be resolved in indole-2-carboxamide derivatives?

- Methodology :

- Variable-temperature NMR : Resolves dynamic effects like tautomerism (e.g., indole NH protons appearing as broad singlets, ).

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks, such as distinguishing between aromatic and aliphatic protons ( ).

- X-ray crystallography : Provides definitive structural validation, though not explicitly cited in the evidence.

Q. What experimental models are suitable for evaluating the antimycobacterial activity of indole-2-carboxamides?

- Methodology :

- Microplate Alamar Blue Assay (MABA) : Measures growth inhibition of Mycobacterium tuberculosis ( ).

- Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects (e.g., compound 8h with 85% yield showed potent inhibition, ).

- Cytotoxicity assays : Use Vero cells to confirm selectivity ( ).

Q. How can structure-activity relationships (SAR) be established for indole-2-carboxamides targeting lipid-lowering effects?

- Methodology :

- Systematic substitution : Introduce electron-withdrawing groups (e.g., 4,6-difluoro substitution, ) or bulky substituents (e.g., adamantane, ) to modulate lipophilicity.

- Enzyme inhibition assays : Test derivatives against targets like lipoprotein lipase ( ).

- Molecular docking : Predict binding modes to receptors (e.g., CB1 or GPCRs, ).